Einecs 285-306-4

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-306-4 is a chemical substance listed in the European Union’s inventory of commercially available chemicals pre-dating 1981. The substance is subject to standardized risk assessments, requiring comparisons with structurally or functionally analogous compounds to predict its physicochemical properties, toxicity, and environmental behavior .

Properties

CAS No. |

85068-46-8 |

|---|---|

Molecular Formula |

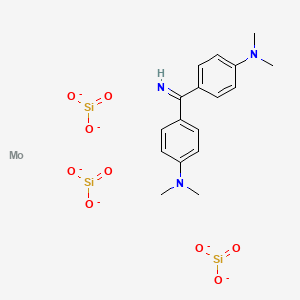

C17H21MoN3O9Si3-6 |

Molecular Weight |

591.6 g/mol |

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;dioxido(oxo)silane;molybdenum |

InChI |

InChI=1S/C17H21N3.Mo.3O3Si/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;3*1-4(2)3/h5-12,18H,1-4H3;;;;/q;;3*-2 |

InChI Key |

YDUKEXJCTAKPHU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mo] |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis

As an ester, it may undergo hydrolysis under acidic or basic conditions to yield methacrylic acid and the corresponding nonafluorohexanol. Fluoroalkyl groups typically resist hydrolysis better than alkyl esters due to reduced nucleophilic attack susceptibility .

Polymerization

Methacrylate esters are well-known for their ability to undergo free radical polymerization. The fluorinated side chain would likely impart water/oil repellency and thermal stability to the resulting polymer .

Electrophilic Addition

The methacrylate double bond (C=C) could participate in electrophilic addition reactions (e.g., with HCl or bromine) following mechanisms analogous to standard alkenes . The fluorinated chain may influence reaction rates via electron-withdrawing effects.

Decomposition Pathways

At elevated temperatures, fluorinated esters may decompose via β-scission or elimination reactions. For example:

where R = nonafluorohexyl group .

Research Methodology

For detailed reaction data, consult specialized databases:

-

CAS SciFinder : Provides synthesis routes, reaction conditions, and experimental procedures .

-

CAS Reactions : Offers curated data on >150 million reactions, including fluoropolymer chemistry .

-

DoE Studies : Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, catalysts) .

Data Table: General Esters Reaction Trends

Scientific Research Applications

Einecs 285-306-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it serves as a tool for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 285-306-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

A key method for evaluating EINECS 285-306-4 involves read-across structure-activity relationships (RASAR) . For example, machine learning models have demonstrated that a small subset of labeled compounds (e.g., 1,387 chemicals from REACH Annex VI) can predict properties for thousands of unlabeled EINECS substances using ≥70% structural similarity thresholds (measured via the Tanimoto index on PubChem 2D fingerprints) . This approach leverages shared functional groups, molecular weight, and hydrophobicity (log Kow) to infer toxicity or reactivity .

Physicochemical and Toxicological Comparisons

Below is a hypothetical comparison table for this compound and structurally similar compounds, modeled after methodologies in the evidence:

Key Findings :

- High similarity (Tanimoto ≥0.70): Compounds like (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4) share near-identical structural frameworks with this compound, enabling direct read-across for toxicity predictions .

- Moderate similarity (Tanimoto 0.60–0.70): Chlorinated alkanes and organothiophosphates require QSAR adjustments due to variable side chains affecting hydrophobicity and reactivity .

Limitations and Uncertainties

- Data gaps : Many EINECS substances lack experimental data, necessitating reliance on computational models. For instance, only 54% of EINECS chemicals are classifiable into QSAR-applicable groups .

- Structural complexity : Botanicals or mixtures (e.g., flavor complexes) defy conventional similarity metrics, requiring specialized methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.